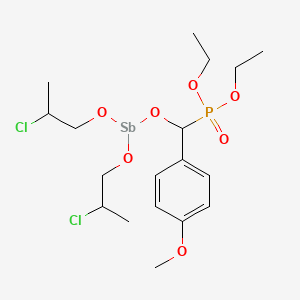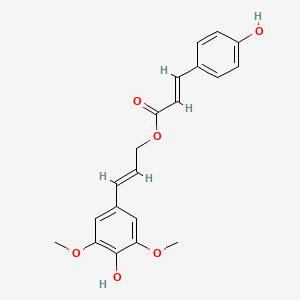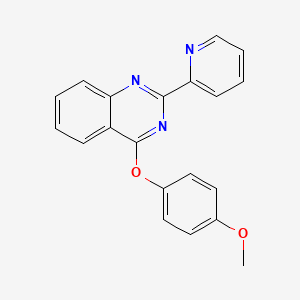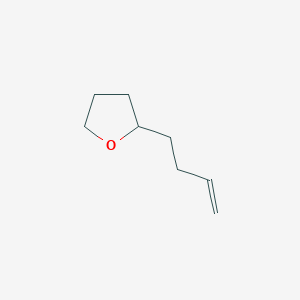![molecular formula C13H10N4 B14154869 6-[(E)-2-phenylethenyl]-9H-purine CAS No. 52605-93-3](/img/structure/B14154869.png)
6-[(E)-2-phenylethenyl]-9H-purine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-styryl-9H-purine is a heterocyclic compound that belongs to the purine family Purines are nitrogen-containing compounds that play crucial roles in various biological processes, including the formation of nucleotides, which are the building blocks of DNA and RNA The structure of 6-styryl-9H-purine consists of a purine ring system with a styryl group attached at the 6-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-styryl-9H-purine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available purine derivatives.
Styryl Group Introduction: The styryl group is introduced through a palladium-catalyzed Heck reaction, where a styrene derivative reacts with a halogenated purine compound.
Reaction Conditions: The reaction is carried out in the presence of a palladium catalyst, such as palladium acetate, and a base, such as triethylamine, in an organic solvent like dimethylformamide (DMF). The reaction mixture is heated to around 100°C for several hours to ensure complete conversion.
Industrial Production Methods
While specific industrial production methods for 6-styryl-9H-purine are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using larger reaction vessels, and ensuring efficient purification processes to obtain the desired compound in high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
6-styryl-9H-purine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to convert double bonds or carbonyl groups into alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can occur at the purine ring, where nucleophiles like amines or thiols replace halogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Hydroxylated or carbonylated derivatives of 6-styryl-9H-purine.
Reduction: Reduced forms of the styryl group or other functional groups.
Substitution: Substituted purine derivatives with various functional groups.
Aplicaciones Científicas De Investigación
6-styryl-9H-purine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anticancer agent due to its ability to interact with DNA and inhibit cell proliferation.
Biological Research: It is used as a probe to study purine metabolism and the role of purine derivatives in cellular processes.
Chemical Biology: The compound serves as a tool to investigate the mechanisms of enzyme inhibition and the interaction of small molecules with biological macromolecules.
Industrial Applications:
Mecanismo De Acción
The mechanism of action of 6-styryl-9H-purine involves its interaction with cellular targets, such as enzymes and nucleic acids. The compound can bind to DNA and interfere with its replication and transcription processes, leading to cell cycle arrest and apoptosis. Additionally, it may inhibit specific enzymes involved in purine metabolism, further disrupting cellular functions .
Comparación Con Compuestos Similares
Similar Compounds
6-Morpholino-9H-purine: Similar structure with a morpholino group instead of a styryl group.
6-Amino-9H-purine: Contains an amino group at the 6-position.
Uniqueness of 6-styryl-9H-purine
6-styryl-9H-purine is unique due to the presence of the styryl group, which imparts distinct chemical and biological properties. This modification enhances its ability to interact with biological targets and increases its potential as a therapeutic agent .
Propiedades
Número CAS |
52605-93-3 |
|---|---|
Fórmula molecular |
C13H10N4 |
Peso molecular |
222.24 g/mol |
Nombre IUPAC |
6-[(E)-2-phenylethenyl]-7H-purine |
InChI |
InChI=1S/C13H10N4/c1-2-4-10(5-3-1)6-7-11-12-13(16-8-14-11)17-9-15-12/h1-9H,(H,14,15,16,17)/b7-6+ |
Clave InChI |
IOJAMIUGZRIQGH-VOTSOKGWSA-N |
SMILES isomérico |
C1=CC=C(C=C1)/C=C/C2=C3C(=NC=N2)N=CN3 |
SMILES canónico |
C1=CC=C(C=C1)C=CC2=C3C(=NC=N2)N=CN3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[2-(dimethylamino)phenyl]-1-hydroxy-4-[(E)-(4-{[(4-methylphenyl)sulfonyl]amino}phenyl)diazenyl]naphthalene-2-carboxamide](/img/structure/B14154793.png)





![2-Allyl-6-([1,2,4]triazol-4-ylaminomethyl)-phenol](/img/structure/B14154843.png)
![6-Methyl-7-oxabicyclo[4.1.0]heptan-2-ol](/img/structure/B14154854.png)

![3-[(4-ethoxyanilino)methyl]-6-methoxy-1H-quinolin-2-one](/img/structure/B14154861.png)
![N-[2-(cyclohex-1-en-1-yl)ethyl]-2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]acetamide](/img/structure/B14154865.png)
![2-{[4-(4-ethoxyphenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B14154873.png)
![(1S,3aR)-1-(phenylcarbonyl)-1,2-dihydropyrrolo[1,2-a]quinoline-3,3(3aH)-dicarbonitrile](/img/structure/B14154875.png)

